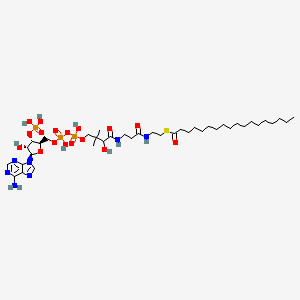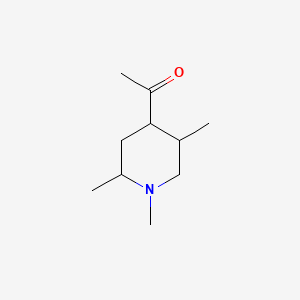
1-(1,2,5-Trimethylpiperidin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,5-Trimethylpiperidin-4-yl)ethanone is an organic compound with the molecular formula C10H19NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1,2,5-Trimethylpiperidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the alkylation of 1,2,5-trimethylpiperidine with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under basic conditions. The reaction typically proceeds as follows:
Reactants: 1,2,5-trimethylpiperidine, acetyl chloride or acetic anhydride
Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., dichloromethane), temperature control (e.g., 0-5°C)
Procedure: The 1,2,5-trimethylpiperidine is dissolved in the solvent, and the acylating agent is added dropwise while maintaining the temperature. The reaction mixture is then stirred for a specified period, followed by workup and purification to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, large-scale production may incorporate advanced purification techniques, such as distillation and crystallization, to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,2,5-Trimethylpiperidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium, controlled temperature
Reduction: Sodium borohydride, lithium aluminum hydride, solvent (e.g., ethanol), ambient temperature
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., ethanol), temperature control
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(1,2,5-Trimethylpiperidin-4-yl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1,2,5-Trimethylpiperidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(1,2,5-Trimethylpiperidin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(1-Methylpiperidin-4-yl)ethanone: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(2,4,5-Trimethylphenyl)ethanone:
1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Contains a triazole ring, offering unique reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
1-(1,2,5-trimethylpiperidin-4-yl)ethanone |
InChI |
InChI=1S/C10H19NO/c1-7-6-11(4)8(2)5-10(7)9(3)12/h7-8,10H,5-6H2,1-4H3 |
Clave InChI |
BPFBZPJYSZOTPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(CN1C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4S)-4-(2-Methyl-2-propanyl)-4,5-dihydro-1,3-oxazol-2-yl]-6-phenylpyridine](/img/structure/B13832227.png)

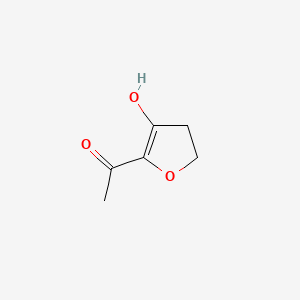


![(R)-2-[(Boc-(methyl)amino)methyl]-morpholine](/img/structure/B13832237.png)
![(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid](/img/structure/B13832239.png)

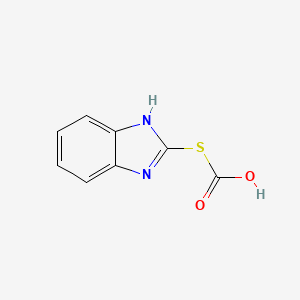
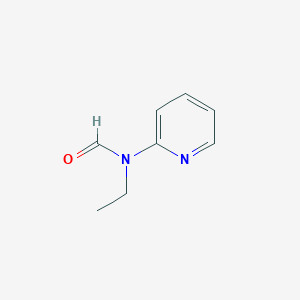


![(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)
